

Applications of chloro(dimethylsulfide)gold(I) in homogeneous catalysis

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Compound of Interest

Compound Name: Chloro(dimethylsulfide)gold(I)

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An Application Scientist's Guide to **Chloro(dimethylsulfide)gold(I)** in Homogeneous Catalysis

Introduction: The Versatile Gateway to Gold Catalysis

Chloro(dimethylsulfide)gold(I), with the chemical formula $(\text{CH}_3)_2\text{SAuCl}$, is a white, air-stable solid that has become a cornerstone in the field of homogeneous gold catalysis.^[1] Its popularity stems from its commercial availability and its role as an excellent and versatile precatalyst.^{[1][2][3]} The dimethyl sulfide ligand is labile and easily displaced by a wide range of other ligands, such as phosphines or N-heterocyclic carbenes (NHCs), making it a convenient entry point for the synthesis of more complex and tailored gold(I) catalysts.^{[1][4][5]}

Most homogeneous gold-catalyzed reactions rely on the generation of a cationic gold(I) species, which acts as a powerful π -acid to activate unsaturated C-C bonds (alkynes, allenes, and alkenes) toward nucleophilic attack.^{[6][7][8]} **Chloro(dimethylsulfide)gold(I)** is a neutral gold(I) precursor that is typically activated in situ. This is commonly achieved by abstracting the chloride ligand with a silver salt containing a non-coordinating anion, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF_6).^{[9][10]} This process generates the highly electrophilic and catalytically active cationic gold(I) complex.

This guide provides an in-depth overview of the key applications of **chloro(dimethylsulfide)gold(I)**, complete with mechanistic insights and detailed protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A clear understanding of the catalyst's properties and handling requirements is paramount for safe and effective experimentation.

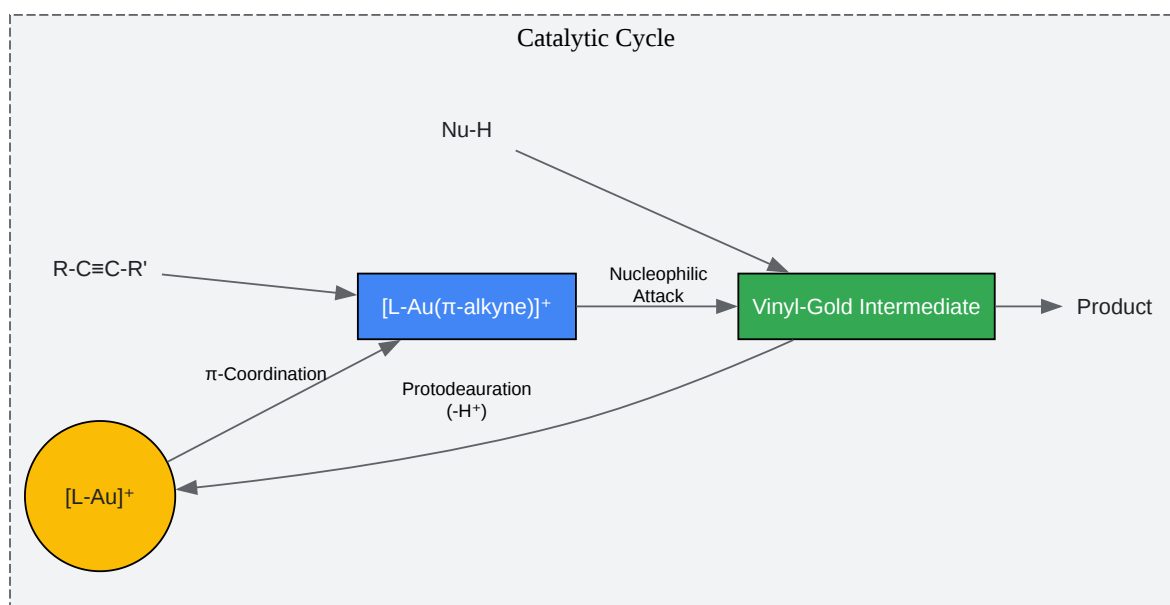
Property	Value	Reference
Chemical Formula	C ₂ H ₆ AuClS	[1] [11]
Molar Mass	294.55 g·mol ⁻¹	[1] [4]
Appearance	White solid/powder	[1] [4]
CAS Number	29892-37-3	[1] [11]
Structure	Nearly linear geometry (176.9°) around the Au atom	[1]
Hazards	Skin, eye, and respiratory tract irritation (GHS07)	[1]
Precautions	Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, eye protection.	
Storage	Store in a tightly closed container in a dry, well- ventilated place.	

Application I: Hydrofunctionalization of C-C Multiple Bonds

One of the most powerful applications of gold(I) catalysis is the addition of heteroatom nucleophiles (O, N, S) across alkynes, allenes, and alkenes. These hydrofunctionalization reactions provide direct and atom-economical routes to valuable functional groups.[\[12\]](#)[\[13\]](#)

Mechanistic Rationale

The generally accepted mechanism for these transformations involves an "outer-sphere" attack.[6][10] The cationic gold(I) catalyst first coordinates to the π -system of the alkyne or allene, activating it. The nucleophile then attacks this activated complex from the opposite face. This is followed by a protodeauration step, which releases the product and regenerates the active gold catalyst to complete the catalytic cycle.[6]



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Caption: Generalized catalytic cycle for gold(I)-catalyzed hydrofunctionalization.

Application Protocol: Intramolecular Hydroamination of Alkenyl Carbamates

This protocol details the synthesis of protected nitrogen heterocycles, a common structural motif in pharmaceuticals, using a gold(I)-catalyzed intramolecular hydroamination.[10] The active catalyst is generated in situ from **chloro(dimethylsulfide)gold(I)** and a phosphine ligand, followed by chloride abstraction.

Objective: To synthesize N-Boc-2-methyl-pyrrolidine from N-Boc-pent-4-en-1-amine.

Materials:

- **Chloro(dimethylsulfide)gold(I)** [(CH₃)₂SAuCl]
- Di-tert-butyl(o-biphenyl)phosphine [P(tBu)₂(o-biphenyl)]
- Silver Triflate (AgOTf)
- N-Boc-pent-4-en-1-amine (Substrate)
- Dioxane (Anhydrous)
- Inert atmosphere glovebox or Schlenk line
- Standard glassware for organic synthesis

Step-by-Step Methodology:

- Catalyst Preparation (In Situ):
 - Inside an inert atmosphere glovebox, add [Au{P(tBu)₂(o-biphenyl)}]Cl (if pre-formed) or equimolar amounts of (CH₃)₂SAuCl and P(tBu)₂(o-biphenyl) to a dry reaction vial. The direct use of (CH₃)₂SAuCl allows for facile ligand exchange to form the desired phosphine complex.[\[1\]](#)
 - Add anhydrous dioxane to dissolve the components.
 - Add one equivalent of AgOTf to the solution. A white precipitate of AgCl will form immediately, indicating the abstraction of the chloride and formation of the cationic gold(I) catalyst.[\[10\]](#)
- Reaction Setup:
 - In a separate flask under an inert atmosphere, dissolve N-Boc-pent-4-en-1-amine (1.0 equiv) in anhydrous dioxane.
 - Transfer the prepared catalyst solution (typically 1-5 mol%) to the substrate solution via cannula.

- Reaction Conditions:
 - Heat the reaction mixture to 60 °C with stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within a few hours.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter the mixture through a short pad of silica gel or celite to remove the AgCl precipitate and the gold catalyst.
 - Rinse the pad with a suitable solvent (e.g., ethyl acetate).
 - Concentrate the filtrate under reduced pressure.
 - Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-Boc-2-methyl-pyrrolidine.

Causality and Insights:

- Choice of Ligand: Bulky, electron-rich phosphine ligands like $P(tBu)_2(o\text{-biphenyl})$ are often used to stabilize the gold(I) center and enhance its catalytic activity.^[9]
- Solvent: Dioxane is a common solvent for this reaction, offering good solubility for the reagents and stability for the catalyst.^[10]
- Silver Salt: The use of AgOTf is critical. It acts as a halide scavenger to generate the highly Lewis acidic cationic gold species necessary for activating the olefin.^{[7][10]}

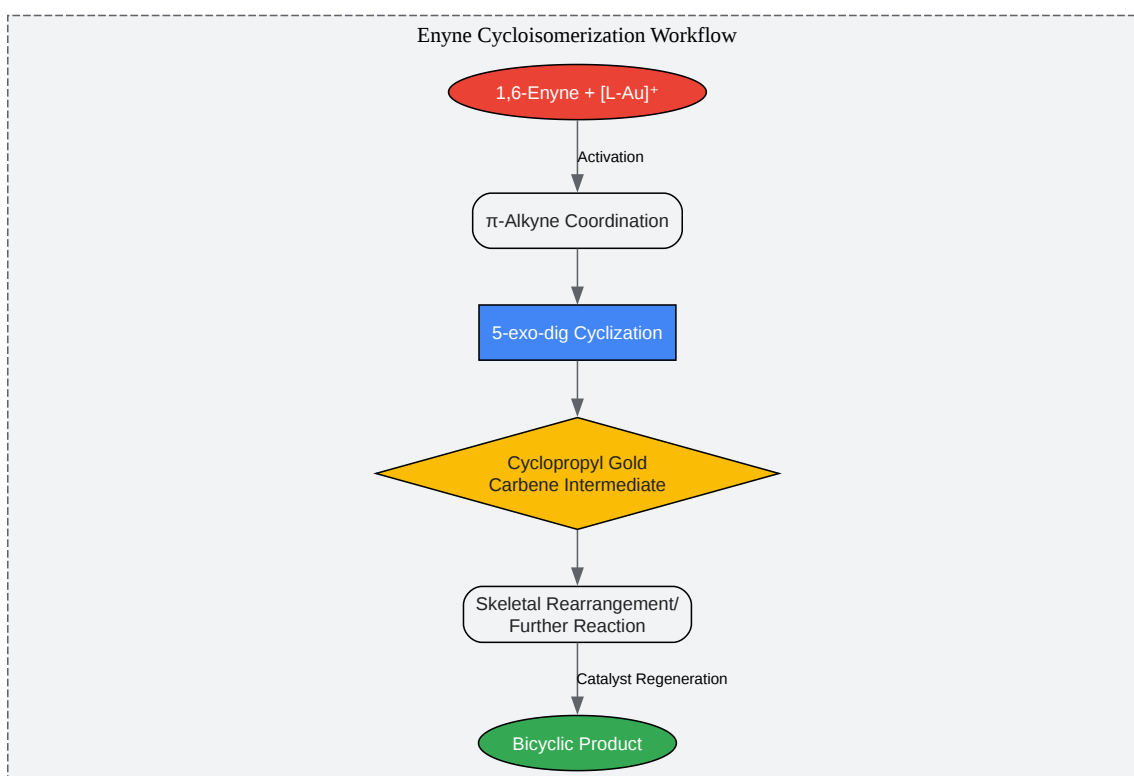
Application II: Cycloisomerization of Enynes

Gold(I) catalysts are exceptionally effective at promoting the cycloisomerization of enynes (molecules containing both an alkene and an alkyne). These reactions are powerful tools for

rapidly building molecular complexity from relatively simple linear precursors, forming diverse carbocyclic and heterocyclic scaffolds.[14][15][16]

Mechanistic Rationale

The reaction typically proceeds via coordination of the cationic gold(I) catalyst to the alkyne, triggering a nucleophilic attack from the tethered alkene. This cyclization can occur in different modes, most commonly a 5-exo-dig or 6-endo-dig pathway.[14][16] This process generates a cyclopropyl gold carbene or a related gold-stabilized carbocationic intermediate, which can then undergo various rearrangements or subsequent reactions to yield the final product.[14][15][17]



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Caption: Key steps in a typical gold(I)-catalyzed 1,6-enyne cycloisomerization.

Application Protocol: [2+2] Cycloaddition of Alkynes and Alkenes

While enyne cycloisomerizations are often intramolecular, **chloro(dimethylsulfide)gold(I)** derived catalysts can also promote intermolecular reactions, such as the [2+2] cycloaddition to form cyclobutenes.^{[2][4]}

Objective: To synthesize a substituted cyclobutene from a terminal alkyne and an alkene.

Materials:

- **Chloro(dimethylsulfide)gold(I)** [(CH₃)₂SAuCl]
- Trimesitylphosphine [P(Mes)₃]
- Silver tetrafluoroborate (AgBF₄)
- Terminal alkyne (e.g., Phenylacetylene)
- Alkene (e.g., Norbornene)
- Dichloromethane (DCM, Anhydrous)
- Inert atmosphere

Step-by-Step Methodology:

- Catalyst Preparation:
 - In a Schlenk flask under an inert atmosphere, dissolve **chloro(dimethylsulfide)gold(I)** (1 equiv) and trimesitylphosphine (1 equiv) in anhydrous DCM. Stir for 10-15 minutes to allow for ligand exchange.
 - Add AgBF₄ (1 equiv) to the solution. Stir for another 15 minutes. The formation of AgCl confirms the generation of the active cationic catalyst.
- Reaction Setup:

- To the flask containing the catalyst, add the alkene (e.g., norbornene, typically in excess) followed by the terminal alkyne (e.g., phenylacetylene, 1.0 equiv).
- Reaction Conditions:
 - Stir the reaction mixture at room temperature.
 - Monitor the reaction by GC-MS. The reaction is generally complete within 12-24 hours.
- Work-up and Purification:
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Subject the crude residue to flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure cyclobutene product.

Causality and Insights:

- Catalyst Choice: The combination of a gold(I) precursor with a bulky phosphine ligand is effective for this transformation. The active species is a cationic gold complex that coordinates to the alkyne.^{[2][4]}
- Reaction Scope: This method is effective for forming substituted cyclobutenes under mild conditions, showcasing the ability of gold catalysts to facilitate otherwise challenging cycloadditions.^[2]

Application III: Homogeneous Gold-Catalyzed Oxidation

While many gold-catalyzed reactions are redox-neutral, there is a growing field of oxidative gold catalysis.^{[18][19][20]} In these reactions, the gold catalyst facilitates an oxidation process, often with the use of an external oxidant. **Chloro(dimethylsulfide)gold(I)** can serve as a precursor to catalysts for these transformations as well.

Mechanistic Diversity

Oxidative catalysis with gold can proceed through two main pathways:

- Redox-Neutral Gold(I): The gold(I) catalyst activates the substrate towards attack by an oxidant (e.g., a sulfoxide or N-oxide), without changing its own oxidation state. The oxidant is consumed stoichiometrically.[\[18\]](#)[\[20\]](#)
- Au(I)/Au(III) Redox Cycle: In the presence of strong oxidants, the gold(I) species can be oxidized to a gold(III) intermediate, which then participates in the catalytic cycle and is subsequently reduced back to gold(I).[\[18\]](#)[\[20\]](#)

Representative Reaction: Oxidation of Alkynes with Sulfoxides

A common example involves the gold(I)-catalyzed oxidation of alkynes using sulfoxides as the oxidant to generate 1,2-dicarbonyl compounds (benzils).[\[18\]](#)[\[20\]](#)

Substrate	Oxidant	Catalyst System	Product Type	Reference
Aryl Alkynes	Diphenyl Sulfoxide	Au(I) complex	Benzils	[18] [20]
Ynamides	Diphenyl Sulfoxide	Au(I) complex	2-Oxo-2-phenylacetamides	[18] [20]
Terminal Allenes	Pyridine N-oxide	Au(I) complex	α -Hydroxy/acyloxy ketones	[20]

This application highlights the expanding utility of gold catalysts beyond simple π -acid catalysis into the realm of complex redox transformations, further cementing the importance of precursors like **chloro(dimethylsulfide)gold(I)**.[\[19\]](#)

Conclusion

Chloro(dimethylsulfide)gold(I) is far more than a simple chemical compound; it is a versatile and indispensable tool in the arsenal of the modern synthetic chemist. Its stability, commercial availability, and facile conversion into highly active cationic species make it the preferred

starting point for a vast array of homogeneous catalytic transformations. From the atom-economical construction of N- and O-heterocycles via hydrofunctionalization to the rapid assembly of complex polycyclic frameworks through enyne cycloisomerizations and advanced oxidative processes, this unassuming white powder opens the door to a world of molecular complexity. A thorough understanding of its activation, the mechanistic principles of the subsequent catalysis, and precise protocol execution enables researchers to fully harness the unique power of gold.

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